molecular formula C43H54N2O14 B611417 [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate CAS No. 23412-26-2

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

Katalognummer B611417
CAS-Nummer: 23412-26-2
Molekulargewicht: 822.9
InChI-Schlüssel: RYCBEGMWBUYSAD-LGEIFLOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tolypomycin Y is naturally occurring ansamycin antibiotics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

  • Oxetane Formation and Synthesis of Complex Molecules : A study by Mosimann and Vogel (2000) explores the synthesis and structural characterization of complex molecules including oxetane formation, which is crucial in the development of pharmaceuticals and materials science (Mosimann & Vogel, 2000).

  • Fungal Xanthone Synthesis : Iijima et al. (1979) conducted research on the synthesis of compounds with potential applications in treating fungal infections, contributing to the field of antimicrobial research (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979).

  • Telithromycin Derivatives Synthesis and Impurity Analysis : Research by Munigela et al. (2009) focuses on synthesizing telithromycin derivatives, highlighting the importance of impurity analysis in drug development (Munigela et al., 2009).

  • Synthesis of Anthracene Derivatives : Matsumoto et al. (1996) investigated the synthesis of anthracene derivatives, contributing to the field of organic chemistry and material science (Matsumoto, Takeda, Usui, & Imai, 1996).

Pharmacological Applications

  • Inhibitory Effects of FK1706 : Minematsu et al. (2010) studied the inhibitory effects of a compound similar to the query compound on CYP3A4/5, providing insights into drug interactions and metabolism (Minematsu et al., 2010).

  • Natural Compound Isolation and Biological Activity : Guo et al. (2014) isolated new compounds from Rhododendron mariae Hance and assessed their biological activities, contributing to natural product and pharmacological research (Guo et al., 2014).

  • Anti-inflammatory and Antioxidant Metabolites : Chakraborty and Raola (2018) identified novel oxygenated heterocyclic metabolites with anti-inflammatory and antioxidant potentials, highlighting the therapeutic applications of these compounds (Chakraborty & Raola, 2018).

Eigenschaften

CAS-Nummer

23412-26-2

Produktname

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

Molekularformel

C43H54N2O14

Molekulargewicht

822.9

IUPAC-Name

4,6-Epoxy-1,2,3-methanobenzo(d)cycloprop(n)(1,9)oxaazacyclotetracosine-5,18,21,26(6H)-tetrone, 12-(acetyloxy)-10,11,12,13,14,15,16,16a,17,17a,22,25-dodecahydro-2,14,16-trihydroxy-10-methoxy-3,6,11,13,15,20-hexamethyl-25-((tetrahydro-6-hydroxy-2-methyl-2H-pyran-3-yl)imino)-, (6S-(6R*,8E,10R*,11S*,12R*,13S*,14S8,15S*,16R*,16aR*,17aS*,19Z,25(2R*,3S*,6R*)))-

InChI

InChI=1S/C43H54N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,48-51H,10-11,15H2,1-9H3,(H,45,54)/b13-12+,17-14+,44-27+/t18-,19+,20-,22+,24-,25-,26-,30-,31+,35-,36-,39-,43+/m1/s1

InChI-Schlüssel

RYCBEGMWBUYSAD-LGEIFLOZSA-N

SMILES

O=C(C(NC(/C(C)=C/C([C@H]1[C@@H](C1)[C@@H]([C@@H](C)[C@@H](O)[C@@H](C)[C@H](OC(C)=O)[C@H](C)[C@H](OC)/C=C/O[C@@](C)(O2)C3=O)O)=O)=O)=C/4)c5c(O)c(C)c2c3c5C4=N\[C@H]6[C@H](C)O[C@H](O)CC6

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Tolypomycin Y;  NSC 177383;  NSC-177383;  NSC177383;  B-2847-Y; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 2
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 3
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 4
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 5
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.